Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can be synthesized through various methods, primarily involving reactions that incorporate imidazo[1,2-a]pyridine frameworks. This compound is part of a broader class of heterocyclic compounds known for their utility in medicinal chemistry, particularly as potential therapeutic agents against various diseases.
The synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can be achieved through several methods. One prominent approach involves the reaction of imidazo[1,2-a]pyridine derivatives with ethyl acetate under specific conditions.
The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can be described as follows:
Spectroscopic techniques such as NMR provide insights into the molecular environment:
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can undergo several chemical reactions due to its functional groups:
The mechanism of action for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate primarily relates to its interaction with biological targets:
Studies indicate that imidazo[1,2-a]pyridine derivatives interact with various molecular targets, leading to pharmacological effects such as anti-inflammatory or antimicrobial activities.
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has several scientific applications:
The systematic IUPAC name for this heterocyclic compound is ethyl imidazo[1,2-a]pyridin-3-ylacetate. It belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure combining pyridine and imidazole rings. Alternative chemical names and synonyms include:
Table 1: Common Synonyms
Systematic Name | Common Variants |
---|---|
Ethyl imidazo[1,2-a]pyridin-3-ylacetate | Imidazo[1,2-a]pyridine-3-acetic acid, ethyl ester |
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid ethyl ester |
O=C(OCC)CC1=CN=C2C=CC=CN21
[3] [7] CCOC(=O)CC1=CN=C2C=CC=CN21
[3] SFCNXCZZKZRJLZ-UHFFFAOYSA-N
[1] [3]The InChI code (1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3
) provides a complete description of atomic connectivity, stereochemistry, and tautomeric states [1] [3]. While experimental NMR data is not explicitly detailed in the search results, the compound’s structural features predict characteristic spectroscopic signatures:
HRMS analysis confirms the molecular ion peak at m/z 204.1000 for [M]⁺ (calculated for C₁₁H₁₂N₂O₂: 204.0899), with deviations within ±5 ppm validating the molecular formula. Fragment ions include:
Table 2: Spectral Characterization Methods
Technique | Key Features | Applications |
---|---|---|
NMR | Chemical shifts for aliphatic (δ 1.3–4.2 ppm) and aromatic protons (δ 6.8–8.2 ppm) | Structural confirmation, purity assessment |
HRMS | [M]⁺ at m/z 204.1000; diagnostic fragments at m/z 158.1 and 130.0 | Formula verification, impurity profiling |
No X-ray crystallographic data for this specific compound was identified in the search results. However, related imidazo[1,2-a]pyridine derivatives exhibit planar fused-ring systems with slight twists due to steric interactions. The ethyl acetate side chain at C3 is expected to adopt a conformation minimizing steric hindrance with the heterocycle. The compound is reported as a light yellow to light brown solid at room temperature [2] [6], consistent with crystalline or microcrystalline morphology.
Table 3: Solid-State Properties
Property | Observation |
---|---|
Appearance | Light yellow to light brown solid [2] [6] [7] |
Crystallinity | Not reported in literature |
Storage Conditions | Sealed in dry, room temperature [1] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7